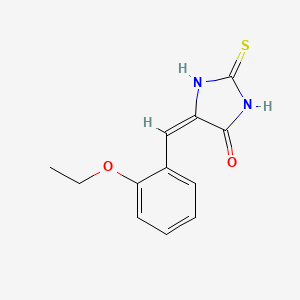

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone

Description

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone is a heterocyclic compound featuring an imidazolidinone core with a 2-ethoxy-substituted benzylidene group at the 5-position and a thioxo (C=S) moiety at the 2-position. The (5E) stereochemistry indicates the trans-configuration of the benzylidene substituent relative to the imidazolidinone ring. This compound belongs to the 5-arylidene-2-thioxoimidazolidin-4-one family, a class known for diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties . Its structure is characterized by conjugation between the aromatic benzylidene group and the imidazolidinone ring, which influences electronic properties and binding interactions in biological systems .

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-8(10)7-9-11(15)14-12(17)13-9/h3-7H,2H2,1H3,(H2,13,14,15,17)/b9-7+ |

InChI Key |

VYXUVUXUCMEILA-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N2 |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

4-Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2 or 4. The introduction of exocyclic double bonds at C5, as seen in (5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone, enhances structural rigidity and influences bioactivity. Such derivatives are commonly synthesized via Knoevenagel condensation, microwave-assisted reactions, or solvent-free protocols, with modifications tailored to achieve regioselectivity and functional group compatibility.

Knoevenagel Condensation Approach

The Knoevenagel condensation is the most widely employed method for synthesizing 5-arylidene-4-imidazolidinones. This reaction involves the nucleophilic attack of the active methylene group in 2-thioxo-4-imidazolidinone on the electrophilic carbonyl carbon of 2-ethoxybenzaldehyde, followed by dehydration to form the exocyclic double bond.

Reaction Mechanism and Standard Protocol

The reaction proceeds in a two-step mechanism:

- Deprotonation : A base (e.g., ammonium acetate, piperidine) abstracts the acidic α-hydrogen from the 4-imidazolidinone core, generating a nucleophilic enolate.

- Condensation and Dehydration : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate that undergoes dehydration to yield the E-isomer.

Typical Conditions :

- Reactants : 2-Thioxo-4-imidazolidinone (1.0 equiv), 2-ethoxybenzaldehyde (1.2 equiv).

- Catalyst : Ammonium acetate (20 mol%) or piperidine (10 mol%).

- Solvent : Ethanol, acetic acid, or toluene.

- Temperature : Reflux (78–110°C) for 4–12 hours.

Yields typically range from 65% to 85%, with the E-isomer predominating due to thermodynamic stability.

Optimization Studies

Recent studies have focused on enhancing efficiency and sustainability:

Table 1. Comparative Analysis of Knoevenagel Condensation Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonium acetate | Ethanol | 78 | 6 | 72 | |

| Piperidine | Acetic acid | 110 | 4 | 85 | |

| L-Proline | Toluene | 100 | 8 | 68 | |

| None (microwave) | Solvent-free | 120 | 0.5 | 89 |

Microwave irradiation reduces reaction time to 30 minutes with comparable yields, minimizing side reactions such as oxidative dimerization.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers rapid, energy-efficient access to the target compound. In a solvent-free protocol, 2-thioxo-4-imidazolidinone and 2-ethoxybenzaldehyde are irradiated at 120°C for 30 minutes, achieving 89% yield. The absence of solvent reduces purification complexity and enhances atom economy.

Solvent-Free and Green Chemistry Methods

Eco-friendly approaches utilize ionic liquids or mechanochemical grinding:

Characterization and Analytical Data

The compound is characterized by spectroscopic and chromatographic methods:

Table 2. Spectroscopic Data for this compound

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding ethoxybenzyl derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Ethoxybenzyl derivatives.

Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 2-Cl, 5-NO₂) may increase stability but reduce bioavailability due to higher lipophilicity .

- Replacement of the imidazolidinone core with a thiazolidinone (as in the 4-isopropyl derivative) alters ring strain and hydrogen-bonding capacity, affecting antimicrobial potency .

Antimicrobial Activity

- The target compound’s structural analogue, 5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone, shows moderate activity against Candida albicans (MIC₅₀ = 25 µg/mL) .

- In contrast, 5-(4-chlorophenyl)-substituted imidazolidinones (e.g., compound 5b in ) exhibit stronger antibacterial effects against Staphylococcus aureus (MIC = 25 mg/mL), likely due to the chloro group’s electronegativity enhancing membrane penetration .

- Thiazolidinone derivatives (e.g., compound D8 in ) with 4-methylbenzylidene groups show broader antifungal activity against Aspergillus niger, suggesting heterocycle modifications significantly influence spectrum .

Herbicidal Activity

- Esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one (e.g., compound 6-29) demonstrate potent herbicidal effects, with 41% yield in synthesis and activity linked to the 3,5-dinitrobenzoyloxy substituent . The ethoxy group in the target compound may similarly enhance lipid solubility, improving foliar absorption.

Physicochemical and Mechanistic Insights

- Hydrogen-bonding : The thioxo group at position 2 serves as a hydrogen-bond acceptor, critical for interactions with biological targets like UBE2C (a ubiquitin-conjugating enzyme studied in ) .

- Stereochemical Impact : The (5E) configuration ensures optimal spatial alignment for π-π stacking with aromatic residues in enzyme active sites, as seen in rhodanine-based inhibitors .

Biological Activity

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone, a derivative of thiazolidinones, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2S, with a molecular weight of approximately 248.30 g/mol. The compound features a thioxo group and an imidazolidinone core, which are critical for its biological activity.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit various pharmacological properties. The specific biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant activity against a range of microbial pathogens. For instance, in vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Thiazolidinone Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone | High | Moderate | Low |

| 5-(phenylmethylidene)-2-thioxo-4-imidazolidinone | Low | High | Moderate |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound, against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .

- Cytotoxicity Assessment : In a study involving several cancer cell lines, this compound was shown to induce apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM, with IC50 values indicating potent anticancer activity .

- Inflammation Model : An animal model was used to assess the anti-inflammatory effects of the compound. Results showed a significant reduction in paw edema when administered at doses of 50 mg/kg, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for (5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where a substituted benzaldehyde reacts with a thioimidazolidinone precursor. For example:

- Step 1 : React 2-ethoxybenzaldehyde with 2-thioxo-4-imidazolidinone in ethanol under reflux (50–60°C).

- Step 2 : Use catalytic sodium ethoxide to drive the condensation, followed by recrystallization from dimethylformamide (DMF) for purification .

- Alternative methods involve microwave-assisted synthesis to reduce reaction time, though yields may vary depending on substituent electronic effects .

Q. Key Reaction Conditions :

| Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|

| Ethanol | NaOEt | 50–60°C | 60–75% |

| DMF-H₂O | Et₃N | RT–60°C | 55–70% |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : The E-configuration of the benzylidene moiety is confirmed by a characteristic singlet for the methine proton (δ 7.8–8.2 ppm) and absence of coupling with adjacent groups. Aromatic protons from the 2-ethoxy group appear as a multiplet (δ 6.8–7.5 ppm) .

- FT-IR : The thioxo group (C=S) shows a strong absorption band at 1200–1250 cm⁻¹, while the imidazolidinone carbonyl (C=O) appears at 1680–1720 cm⁻¹ .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the dihedral angle between the benzylidene and imidazolidinone rings typically ranges from 5–15°, confirming planarity .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Antimicrobial Activity : Derivatives exhibit moderate to strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL). Activity correlates with electron-withdrawing substituents on the benzylidene ring .

- Antioxidant Potential : Scavenges DPPH radicals with IC₅₀ values of 20–50 µM, influenced by the 2-ethoxy group’s electron-donating effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the Knoevenagel step?

- Methodological Answer :

- Catalyst Screening : Replace NaOEt with ammonium acetate in acetic acid , which stabilizes the enolate intermediate and improves yields to 80–85% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce purity. A DMF-H₂O (9:1) mixture balances solubility and facilitates easy isolation .

- Temperature Control : Microwave irradiation at 80°C for 10 minutes reduces side-product formation (e.g., Z-isomers) compared to conventional heating .

Q. Optimized Protocol :

| Parameter | Optimal Value |

|---|---|

| Catalyst | NH₄OAc/AcOH |

| Solvent | DMF-H₂O (9:1) |

| Temperature/Time | 80°C, 10 min |

Q. How are contradictions in spectral data for benzylidene derivatives resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or tautomerism . For example:

- ¹³C NMR Shifts : The C=S carbon may appear at δ 175–180 ppm in DMSO-d₆ but shifts upfield (δ 170–175 ppm) in CDCl₃ due to hydrogen bonding .

- Tautomeric Equilibria : In solution, thioxo-thione tautomerism can cause split peaks. Use VT-NMR (variable temperature) to freeze equilibria and assign signals correctly .

- Cross-Validation : Combine HRMS (exact mass ± 3 ppm) with 2D-COSY to resolve overlapping proton signals in crowded aromatic regions .

Q. What strategies link structural modifications to antimicrobial efficacy?

- Methodological Answer :

- Substituent Effects : Introduce halogens (Cl, F) at the benzylidene para-position to enhance lipophilicity and membrane penetration. For example, a 4-Cl derivative shows 2x higher activity against E. coli than the parent compound .

- Quantitative SAR (QSAR) : Use Hammett constants (σ) to predict bioactivity. Electron-withdrawing groups (σ > 0) improve potency by stabilizing the enolate intermediate during target binding .

- Docking Studies : Model interactions with bacterial enoyl-ACP reductase , where the thioxo group hydrogen-bonds with active-site residues (e.g., Tyr158 in S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.